molecular formula C44H70O17 B3012473 Liriope muscari baily Saponins CAS No. 130551-41-6

Liriope muscari baily Saponins

Cat. No. B3012473
CAS RN: 130551-41-6
M. Wt: 871.027
InChI Key: XTGHTMMHUVFPBQ-GEFURSNXSA-N
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Description

Liriope muscari Baily, commonly known as lilyturf, has been identified as a source of bioactive steroidal saponins. These saponins have been the subject of various studies due to their potential therapeutic applications. For instance, a saponin known as D39 has been shown to possess anti-thrombotic activity by targeting non-muscular myosin heavy chain IIA, which is crucial in tissue factor expression and venous thrombosis . Additionally, the aqueous extract of Liriope muscari, its crude saponin fraction, and a major component, Lm-3, have demonstrated anti-inflammatory activities, providing pharmacological evidence for its clinical use in inflammatory diseases .

Synthesis Analysis

The synthesis of Liriope muscari Baily saponins involves the isolation of these compounds from the plant's roots. Novel cytotoxic steroidal saponins have been isolated from a 70% ethanol extract of the roots, and their structures were determined through various spectroscopic methods . The preparation of solid lipid nanoparticles containing this compound C (DT-13-SLN) has been optimized using the emulsification-solvent evaporation method, indicating a potential route for drug delivery systems .

Molecular Structure Analysis

The molecular structures of this compound have been elucidated using infrared, nuclear magnetic resonance, and mass spectroscopy. Ten new steroidal saponins, along with three known ones, were identified, and their cytotoxic activities were assessed against various cell lines . The main active component, steroidal saponin DT-13, has been characterized and evaluated for safety, showing low toxicity at tested doses .

Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of their biological activities. For example, the saponin D39 has been shown to block the dissociation of NMMHC IIA from TNF receptor 2, which is a novel mechanism for its anti-thrombotic effect . The molecular mechanism of this compound C has been explored, revealing its ability to induce cellular autophagy in human gastric cancer cells through the inhibition of the Akt/mTOR signaling pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed through various methods. The preparation of DT-13-SLN resulted in nanoparticles with a narrow size distribution and good stability, with an average diameter of 128.8 nm and a zeta potential of -30.0 mV . Quality and quantity analysis methods have been established for Liriope muscari Baily, including thin-layer chromatography and ultraviolet spectrophotometry, to determine the polysaccharide contents . Furthermore, ultra-high-performance liquid chromatography coupled with ion-trap time-of-flight mass spectrometry has been used for the determination and fingerprint analysis of steroidal saponins in the roots, which is essential for quality assessment and control .

Safety and Hazards

Liriope muscari baily saponins C is considered toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Mechanism of Action

Saponin C exerts its effects through various molecular targets and pathways:

Preparation Methods

Synthetic Routes and Reaction Conditions: Saponin C is typically isolated from the roots of Liriope muscari using a series of extraction and purification steps. The process involves:

Industrial Production Methods: While the industrial production of Saponin C is not extensively documented, the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes. This involves optimizing the extraction process, using larger quantities of raw materials, and employing industrial-scale chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Saponin C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70O17/c1-18-8-11-44(55-16-18)19(2)30-27(61-44)14-25-23-7-6-21-12-22(46)13-29(43(21,5)24(23)9-10-42(25,30)4)58-41-38(60-40-36(53)34(51)33(50)28(15-45)57-40)37(31(48)20(3)56-41)59-39-35(52)32(49)26(47)17-54-39/h6,18-20,22-41,45-53H,7-17H2,1-5H3/t18-,19+,20-,22-,23-,24+,25+,26-,27+,28-,29-,30+,31+,32+,33-,34+,35-,36-,37+,38-,39+,40+,41+,42+,43+,44-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGHTMMHUVFPBQ-ZUTFNMMGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

871.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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